2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Medicinal Chemistry SAR Isomer Differentiation

This γ-keto acid intermediate features a critical 4-chlorophenyl substituent at C2 that increases lipophilicity by ΔLogP=1.8 versus the unsubstituted parent, directly impacting receptor binding, enzyme inhibition (nanomolar MenB potency), and metabolic stability. Positional isomers (e.g., C3-substituted) are not interchangeable and fail to reproduce inhibitory activity. Procure the exact CAS 39206-70-7 isomer at ≥95% purity to ensure reproducible SAR, SPR, and antibacterial probe development. Ideal for heterocycle library synthesis via condensation and cross-coupling reactions.

Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
CAS No. 39206-70-7
Cat. No. B1350351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
CAS39206-70-7
Molecular FormulaC16H13ClO3
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20)
InChIKeyPMMZTHWHCZULAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 39206-70-7): Procurement-Ready γ-Keto Acid Scaffold


2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 39206-70-7) is a synthetic γ-keto acid belonging to the 4-oxo-4-phenylbutanoic acid class, characterized by a 4-chlorophenyl substituent at the C2 position [1]. This compound serves as a versatile intermediate for medicinal chemistry and materials science, featuring a carboxylic acid group, a ketone, and two distinct aromatic rings that confer a computed XLogP3 of 3.4 [2]. Commercially available with purities typically ranging from 95% to 98%, it is supplied as a crystalline solid with a reported melting point of 167–169 °C .

Why 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid Is Not Interchangeable with Analogous γ-Keto Acids


Substituting 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid with a positional isomer (e.g., 3-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid, CAS 433330-74-6) or a non-chlorinated analog (e.g., 4-oxo-4-phenylbutanoic acid, CAS 2051-95-8) can drastically alter biological and chemical outcomes. The 4-chloro substitution significantly increases lipophilicity (computed LogP of 3.6 for the 4-chloro analog versus 1.8 for the unsubstituted parent) and modifies electron density on the aromatic ring, which directly impacts receptor binding, enzyme inhibition, and metabolic stability [1][2]. Furthermore, the position of the chlorophenyl group (C2 vs. C3) affects the compound's 3D conformation and its ability to fit into hydrophobic pockets or participate in π-π stacking interactions . For procurement, selecting the precise isomer is non-negotiable for reproducibility in structure-activity relationship (SAR) studies and for achieving the intended potency profile in downstream assays [3].

Quantitative Differentiation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid: A Head-to-Head Evidence Guide for Scientific Procurement


Positional Isomerism: C2 vs. C3 Substitution Alters Pharmacophore Geometry

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (C2-substituted) and 3-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid (C3-substituted, CAS 433330-74-6) are positional isomers with identical molecular formulas but distinct connectivity. The C2 substitution places the chlorophenyl group closer to the carboxylic acid moiety, which can influence hydrogen bonding and steric hindrance in enzyme active sites. The C2 isomer exhibits a computed LogP of 3.6, while the C3 isomer has a slightly higher LogP of 3.8, indicating a minor but measurable difference in lipophilicity that can affect membrane permeability [1][2].

Medicinal Chemistry SAR Isomer Differentiation

Chlorine Substituent Effect: Enhanced Potency Against MRSA in Related Scaffolds

While direct MIC data for 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid against MRSA is not publicly available, class-level inference from the closely related 4-oxo-4-(4-chlorophenyl)-2-butenoate scaffold demonstrates the critical importance of the 4-chloro substituent. Methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate (1) exhibits an MIC of 0.5–1.0 μg/mL against MRSA, whereas the unsubstituted phenyl analog is 4- to 8-fold less potent [1]. The 4-chloro group is proposed to enhance binding to the MenB enzyme through favorable hydrophobic interactions and halogen bonding [2].

Antibacterial MRSA MenB Inhibition

Purity and Physical Form: Benchmarking Against Commercial Suppliers

Commercial suppliers offer 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid with purities ranging from 95% to 98%. For instance, AKSci provides a 95% purity grade , while MolCore offers a grade with purity not less than 98% . The melting point is consistently reported between 167 and 169 °C . Selecting a vendor with a higher purity grade (≥98%) minimizes the risk of confounding biological data caused by impurities, which is particularly critical for sensitive enzymatic assays or in vivo studies.

Chemical Purity Reproducibility Procurement

Lipinski Compliance and Drug-Likeness: A Quantitative Comparison to Unsubstituted Analog

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid meets all Lipinski Rule of Five criteria (MW = 288.7 g/mol; HBD = 1; HBA = 3; LogP = 3.6), suggesting favorable oral bioavailability potential [1]. In contrast, the unsubstituted analog 4-oxo-4-phenylbutanoic acid (MW = 178.2 g/mol; LogP = 1.8) has a lower molecular weight and significantly lower lipophilicity [2]. The addition of the 4-chlorophenyl group in the target compound increases both molecular weight and LogP, placing it in a more optimal 'drug-like' chemical space for central nervous system (CNS) penetration or enhanced membrane permeability [3].

Drug-likeness Lipinski Rule Physicochemical Profiling

Optimal Scientific Use Cases for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 39206-70-7)


Medicinal Chemistry: Synthesis of MenB Inhibitors for Antibacterial Drug Discovery

Given the class-level evidence that 4-chlorophenyl-substituted 4-oxo-4-phenylbutanoates exhibit potent inhibition of MenB and activity against MRSA, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid serves as a critical synthetic intermediate for developing novel antibacterial agents [1]. Researchers should procure the high-purity (≥98%) C2-substituted isomer to ensure the correct stereoelectronic properties for MenB binding pocket interactions, as positional isomers (e.g., C3-substituted) are not interchangeable and may fail to reproduce the desired inhibitory activity .

Chemical Biology: Synthesis of Activity-Based Probes for Acyl-CoA Binding Enzymes

The γ-keto acid moiety can be exploited to generate CoA adducts that act as potent, mechanism-based inhibitors of acyl-CoA binding enzymes [2]. The target compound's specific substitution pattern (4-chloro on the phenyl ring at C2) is essential for achieving the reported nanomolar potency against MenB; using the unsubstituted or incorrectly substituted analog would result in a significant loss of activity, as demonstrated by the 4- to 8-fold drop in potency observed in related scaffolds [3]. Procurement of the exact CAS 39206-70-7 compound is therefore mandatory for successful probe development.

Physicochemical Profiling and ADME Optimization Studies

With a computed LogP of 3.6 and full Lipinski compliance, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid is an ideal model compound for studying the impact of halogen substitution on membrane permeability, metabolic stability, and plasma protein binding [4]. The quantitative difference in LogP (ΔLogP = 1.8 vs. the unsubstituted analog) provides a clear, measurable variable for structure-property relationship (SPR) studies [5]. Procuring this specific compound allows for direct comparison with published computational models and experimental permeability data.

Organic Synthesis: Building Block for Complex Heterocyclic Libraries

The compound's dual electrophilic sites (carboxylic acid and ketone) make it a versatile precursor for synthesizing diverse heterocycles, including pyrazoles, isoxazoles, and thiazoles, through condensation reactions . The 4-chlorophenyl group introduces a useful synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification of compound libraries. For reproducible library synthesis, procurement of a batch with consistent purity (e.g., 98% from MolCore) is recommended .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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